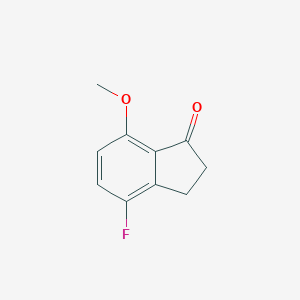
4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
“4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C10H9FO21. It is not intended for human or veterinary use and is used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one”. However, there are studies on the synthesis of related compounds23.Molecular Structure Analysis
The molecular structure of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” can be analyzed using computational methods such as density functional theory2. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one”. However, related compounds have been used in the construction of organic solar cells2.Physical And Chemical Properties Analysis
The molecular weight of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” is 180.17 g/mol1. Unfortunately, I couldn’t find more specific information on its physical and chemical properties.
Applications De Recherche Scientifique
-
Antiviral Activity
- Field : Medicinal Chemistry
- Application : Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Anti-inflammatory Activity
- Field : Medicinal Chemistry
- Application : Derivatives of 3,4-dihydronaphthalen-1 (2 H)-one (DHN), which is structurally similar to inden-1-one, have been investigated as novel modulators of allergic and inflammatory responses .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Anti-tumor Activity
- Field : Medicinal Chemistry
- Application : DHN derivatives with anti-tumor activities have been used as novel allergic and inflammatory responses modifiers .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Anti-HIV Activity
-
Antioxidant Activity
-
Antimicrobial Activity
-
Antitubercular Activity
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anticholinesterase Activities
- Field : Medicinal Chemistry
- Application : Indole derivatives have been reported to possess anticholinesterase activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
As “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” is a research compound, it is not intended for human or veterinary use1. Therefore, it should be handled with appropriate safety measures. Unfortunately, I couldn’t find specific information on its safety and hazards.
Orientations Futures
The future directions for “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one” could involve further research into its properties and potential applications. For example, related compounds have been used in the construction of organic solar cells2, suggesting potential applications in renewable energy technologies.
Please note that this analysis is based on the limited information available and may not be comprehensive. Further research may be needed to fully understand the properties and potential applications of “4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one”.
Propriétés
IUPAC Name |
4-fluoro-7-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJPSYZJIFLOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562554 | |
| Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
127033-13-0 | |
| Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
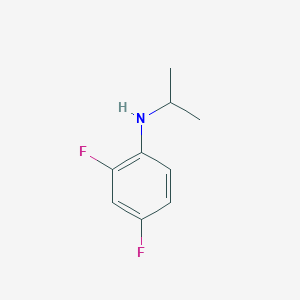
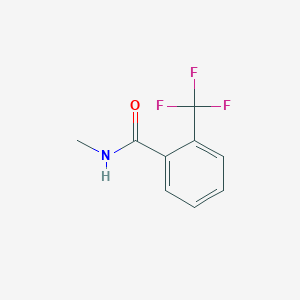
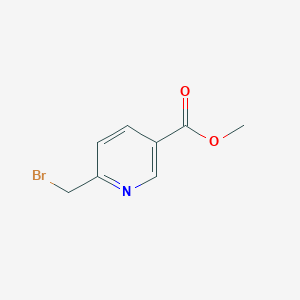
![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)
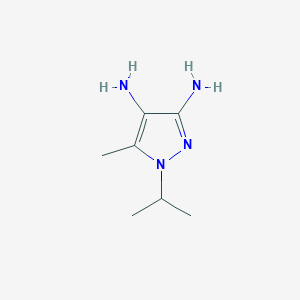
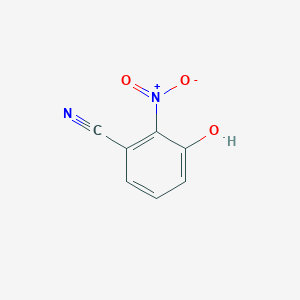
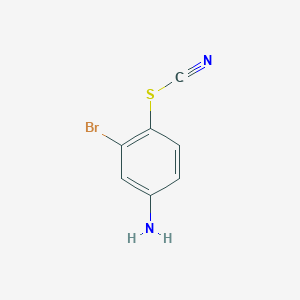
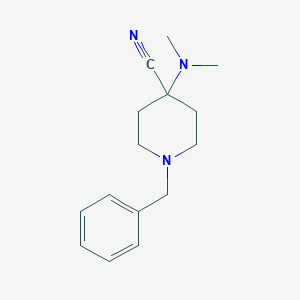
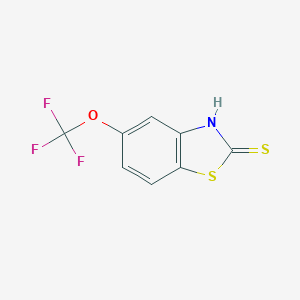
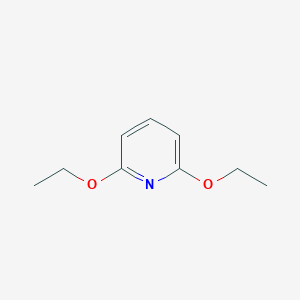
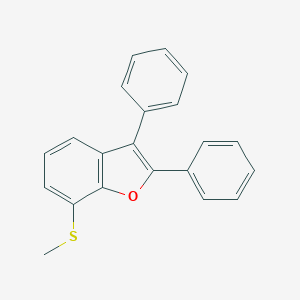
![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)